molecular formula C5H5IO3 B1660646 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one CAS No. 80841-79-8

4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one

Cat. No.: B1660646
CAS No.: 80841-79-8
M. Wt: 240 g/mol
InChI Key: SMTDIEBUWFHPON-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is an organic compound that belongs to the class of iodomethyl derivatives It is characterized by the presence of an iodomethyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one typically involves the iodination of a suitable precursor. One common method is the reaction of a dioxolane derivative with iodine in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired iodomethyl compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Sodium periodate or manganese dioxide in aqueous or organic solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. The dioxolane ring provides stability to the molecule, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Iodomethane (Methyl Iodide): Similar in structure but lacks the dioxolane ring.

    4-(Bromomethyl)-5-methyl-2H-1,3-dioxol-2-one: Similar compound with a bromomethyl group instead of an iodomethyl group.

    4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one: Similar compound with a chloromethyl group.

Uniqueness

4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromo and chloro counterparts. This makes it a valuable intermediate in organic synthesis and other applications .

Properties

IUPAC Name

4-(iodomethyl)-5-methyl-1,3-dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTDIEBUWFHPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596698
Record name 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80841-79-8
Record name 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
Reactant of Route 2
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
Reactant of Route 3
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
Reactant of Route 4
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one

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